molecular formula C13H15F B14537363 1-(4-Fluorophenyl)bicyclo[2.2.1]heptane CAS No. 62226-38-4

1-(4-Fluorophenyl)bicyclo[2.2.1]heptane

Cat. No.: B14537363
CAS No.: 62226-38-4
M. Wt: 190.26 g/mol
InChI Key: PXPAUHSRRDLANI-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)bicyclo[2.2.1]heptane is a bicyclic organic compound featuring a norbornane (bicyclo[2.2.1]heptane) scaffold substituted with a 4-fluorophenyl group. The bicyclo[2.2.1]heptane framework is a privileged structure in medicinal chemistry and materials science due to its rigid, three-dimensional geometry and thermal stability . This scaffold is found in natural products like camphor and synthetic drug candidates such as LMV-601 and AMG 221, underscoring its pharmacological relevance . The 4-fluorophenyl substituent introduces electronic and steric effects that modulate reactivity, solubility, and biological interactions, making this compound a subject of interest in structure-activity relationship (SAR) studies.

Properties

CAS No.

62226-38-4

Molecular Formula

C13H15F

Molecular Weight

190.26 g/mol

IUPAC Name

1-(4-fluorophenyl)bicyclo[2.2.1]heptane

InChI

InChI=1S/C13H15F/c14-12-3-1-11(2-4-12)13-7-5-10(9-13)6-8-13/h1-4,10H,5-9H2

InChI Key

PXPAUHSRRDLANI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCC1C2)C3=CC=C(C=C3)F

Origin of Product

United States

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)bicyclo[2.2.1]heptane involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Analogs with Aromatic Substituents

a. 4-Methoxyphenyl Derivatives
Compounds like 7-(4-methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane (CAS 656259-94-8) exhibit enhanced electron-donating properties due to the methoxy group, contrasting with the electron-withdrawing fluorine in 1-(4-fluorophenyl)bicyclo[2.2.1]heptane. This difference influences intermolecular interactions and solubility .

b. Piperazine-Functionalized Derivatives Norbo-17 and Norbo-18 incorporate a 4-fluorophenylpiperazine moiety linked to the bicyclo[2.2.1]heptane core. These derivatives demonstrate how additional functional groups (e.g., piperazine) can enhance binding to serotoninergic receptors, highlighting the role of auxiliary pharmacophores in biological activity .

c. Difluoromethyl Carboxylic Acid Derivative 4-(Difluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid (CAS 1773511-56-0) introduces both fluorination and a carboxylic acid group, resulting in a lower predicted pKa (~4.5) compared to non-acidic analogs. This modification is critical for improving membrane permeability in drug design .

Bicyclic Frameworks with Different Ring Sizes

a. Bicyclo[2.2.2]octane Derivatives Bicyclo[2.2.2]octane analogs, such as bicyclo[2.2.2]octane-1-carboxylic acid, exhibit higher melting points (-146.9°C vs. -95.1°C for bicyclo[2.2.1]heptane) due to increased symmetry and packing efficiency.

b. Bicyclo[4.1.0]heptane (Norbornene Derivatives) Norbornene derivatives, like 1-phenyl-7-oxabicyclo[4.1.0]heptane (CAS 4829-01-0), incorporate an oxygen atom, altering polarity and hydrogen-bonding capacity. Such modifications are leveraged in asymmetric synthesis and catalysis .

Functional Group Variations

a. Urea Derivatives
1-(Bicyclo[2.2.1]hept-5-en-2-yl)-3-(4-fluorophenyl)urea (Compound 4b) replaces the hydrocarbon chain with a urea group, enabling hydrogen-bonding interactions. This structural change is pivotal in designing enzyme inhibitors or supramolecular assemblies .

b. Brominated Derivatives
2-[1-(Bromomethyl)cyclopropyl]bicyclo[2.2.1]heptane (CAS 1696113-32-2) introduces a bromomethylcyclopropyl group, enhancing electrophilicity for cross-coupling reactions. The bromine atom also increases molecular weight (229.161 g/mol) and polar surface area compared to the fluorophenyl analog .

Key Data Tables

Table 1. Physical Properties of Bicyclic Compounds

Compound Melting Point (°C) Boiling Point (°C) Density (g/cm³)
Bicyclo[2.2.1]heptane -95.1 203.9 -
Bicyclo[2.2.2]octane -146.9 - -
4-(Difluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid - 265.3 (predicted) 1.388 (predicted)

Table 2. Substituent Effects on Pharmacological Relevance

Compound Key Substituent Application
1-(4-Fluorophenyl)bicyclo[2.2.1]heptane 4-Fluorophenyl SAR studies, polymer additives
Norbo-17/Norbo-18 4-Fluorophenylpiperazine Serotoninergic ligands
7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane 4-Methoxyphenyl Materials science, asymmetric synthesis

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